4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3,4,5-trimethoxybenzoate
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Overview
Description
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features a combination of benzodioxin and trimethoxybenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with formic acid to form the formamido derivative. This intermediate is further reacted with 2-methoxyphenyl isocyanate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin core structure but lacks the additional functional groups present in the target compound.
6-Acetyl-1,4-benzodioxane: Another benzodioxin derivative with different substituents, leading to distinct chemical and biological properties.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives: These compounds have similar core structures but different substituents, resulting in varied biological activities.
Uniqueness
The uniqueness of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H26N2O9 |
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Molecular Weight |
522.5 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C27H26N2O9/c1-32-21-11-16(15-28-29-26(30)17-6-8-19-22(12-17)37-10-9-36-19)5-7-20(21)38-27(31)18-13-23(33-2)25(35-4)24(14-18)34-3/h5-8,11-15H,9-10H2,1-4H3,(H,29,30)/b28-15+ |
InChI Key |
MBJRDBHGAPXABO-RWPZCVJISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC4=C(C=C3)OCCO4)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC4=C(C=C3)OCCO4)OC |
Origin of Product |
United States |
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